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molecular formula C12H9BrN2O2 B2701657 N-(3-bromophenyl)-2-nitroaniline CAS No. 28536-27-8

N-(3-bromophenyl)-2-nitroaniline

Cat. No. B2701657
M. Wt: 293.12
InChI Key: MZKMLILHEXPYAS-UHFFFAOYSA-N
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Patent
US08803420B2

Procedure details

10 g (49.5 mmol) of 2-bromonitrobenzene, 13 g (163 mmol) of sodium acetate, and 10 g (59 mmol) of 3-bromoaniline were stirred at 180° C. for 8 hours in an argon atmosphere. After cooling the reaction solution to room temperature, the reaction solution was diluted with ethyl acetate, and filtered. After concentrating the filtrate, the residue was washed with methanol to obtain (3-bromophenyl)-(2-nitrophenyl)amine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C([O-])(=O)C.[Na+].[Br:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20]>C(OCC)(=O)C>[Br:16][C:17]1[CH:18]=[C:19]([NH:20][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH:21]=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate
WASH
Type
WASH
Details
the residue was washed with methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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